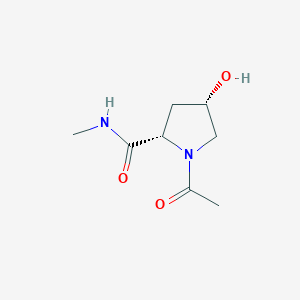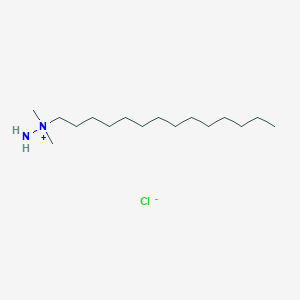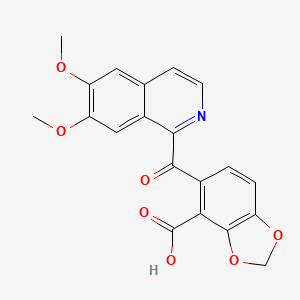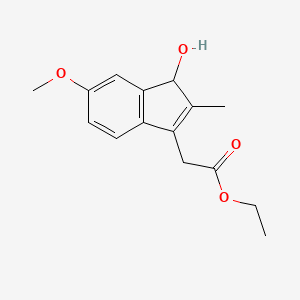
2-Pyrrolidinecarboxamide, 1-acetyl-4-hydroxy-N-methyl-, (2S,4S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyrrolidinecarboxamide, 1-acetyl-4-hydroxy-N-methyl-, (2S,4S)- is a chiral compound with significant importance in various fields of chemistry and biology. This compound is known for its unique structural properties, which include a pyrrolidine ring, an acetyl group, a hydroxyl group, and a methyl group. The stereochemistry of the compound, indicated by (2S,4S), plays a crucial role in its reactivity and interaction with biological molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinecarboxamide, 1-acetyl-4-hydroxy-N-methyl-, (2S,4S)- typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-aminobutyric acid derivative.
Introduction of the Acetyl Group: The acetyl group is introduced through an acetylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, which can be achieved using oxidizing agents such as osmium tetroxide or potassium permanganate.
Methylation: The methyl group is introduced through a methylation reaction, typically using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
化学反应分析
Types of Reactions
2-Pyrrolidinecarboxamide, 1-acetyl-4-hydroxy-N-methyl-, (2S,4S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the acetyl moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles like amines, thiols, and halides.
Major Products
Oxidation Products: Carbonyl derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Compounds with different functional groups replacing the hydroxyl or acetyl groups.
科学研究应用
2-Pyrrolidinecarboxamide, 1-acetyl-4-hydroxy-N-methyl-, (2S,4S)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interaction with enzymes and receptors, providing insights into biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 2-Pyrrolidinecarboxamide, 1-acetyl-4-hydroxy-N-methyl-, (2S,4S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. The hydroxyl and acetyl groups play a crucial role in forming hydrogen bonds and other interactions, stabilizing the compound-target complex.
相似化合物的比较
Similar Compounds
- 2-Pyrrolidinecarboxamide, 4-hydroxy-N-(2-methyl-1-naphthalenyl)-, (2S,4R)-
- 2-Pyrrolidinecarboxamide, 4-hydroxy-N-[(1R)-2-hydroxy-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, (2S,4R)-
Uniqueness
2-Pyrrolidinecarboxamide, 1-acetyl-4-hydroxy-N-methyl-, (2S,4S)- is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
属性
CAS 编号 |
213882-54-3 |
|---|---|
分子式 |
C8H14N2O3 |
分子量 |
186.21 g/mol |
IUPAC 名称 |
(2S,4S)-1-acetyl-4-hydroxy-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H14N2O3/c1-5(11)10-4-6(12)3-7(10)8(13)9-2/h6-7,12H,3-4H2,1-2H3,(H,9,13)/t6-,7-/m0/s1 |
InChI 键 |
XAZYBLFYZNUKHD-BQBZGAKWSA-N |
手性 SMILES |
CC(=O)N1C[C@H](C[C@H]1C(=O)NC)O |
规范 SMILES |
CC(=O)N1CC(CC1C(=O)NC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]-](/img/structure/B14255044.png)



![8-Azatricyclo[6.2.0.0~2,4~]decane](/img/structure/B14255078.png)



![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14255100.png)

![4-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14255109.png)

![5,7-Diimino-3,6-bis(2-phenylhydrazinylidene)-3,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14255124.png)
